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Compound of Interest

Compound Name:
2-Methyl-2-(4-morpholinyl)-1-

propanol

CAS No.: 858197-58-7

Cat. No.: B1384828

Get Quote

Executive Summary: The Morpholine Advantage
In modern medicinal chemistry, the morpholine ring (1,4-oxazinane) is not merely a structural

filler; it is a privileged scaffold that solves specific pharmacokinetic (PK) bottlenecks.[1][2]

Unlike its piperidine analog, the morpholine ring incorporates an oxygen atom at the 4-position,

which reduces the basicity of the nitrogen (pKa ~8.3 vs. ~11.0 for piperidine).

This electronic modulation is critical for drug development professionals for three reasons:

Metabolic Stability: It blocks rapid oxidative metabolism often seen with more basic amines.

Solubility/Permeability Balance: The ether oxygen acts as a hydrogen bond acceptor,

improving aqueous solubility without excessively compromising the lipophilicity required for

membrane permeability (LogP modulation).

Target Binding: The chair conformation allows the oxygen atom to participate in directional

hydrogen bonding within kinase ATP-binding pockets.
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Section 1: Oncology – Dual PI3K/mTOR Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway

is a primary driver in resistant cancers, particularly non-small cell lung cancer (NSCLC) and

triple-negative breast cancer (TNBC). First-generation inhibitors often failed due to feedback

loops where inhibiting mTORC1 led to PI3K reactivation.

Novel Application: Recent derivatives, specifically morpholinopyrimidine-5-carbonitriles and

morpholine-substituted tetrahydroquinolines, have emerged as potent dual inhibitors.

Mechanism of Action
These compounds function as ATP-competitive inhibitors. The morpholine moiety mimics the

interaction of the ATP adenine ring's phosphate-binding region. Specifically, the morpholine

oxygen forms a critical hydrogen bond with the hinge region amino acids (e.g., Val851 in

PI3Kα), anchoring the molecule.

Case Study Data (Compound 10e & 12b): Recent studies (2024-2025) have isolated specific

analogs with nanomolar potency.

Compound Class Target Cell Line IC50 (µM) Mechanism Note

Tetrahydroquinoline-

morpholine (10e)
A549 (Lung) 0.033 ± 0.003

Induces apoptosis via

G2/M arrest; superior

to Everolimus in vitro.

Morpholinopyrimidine

(12b)
Leukemia SR 0.10 ± 0.01

Potent PI3Kα/β/δ

inhibition; blocks Akt

phosphorylation.

Reference (Buparlisib) Broad Spectrum ~0.05 - 0.10
Clinical benchmark

(pan-PI3K inhibitor).

Signaling Pathway Visualization
The following diagram illustrates the PI3K/Akt/mTOR cascade and the precise intervention

point of morpholine-based dual inhibitors.
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Figure 1: Dual inhibition mechanism where morpholine derivatives block ATP binding sites on

both PI3K and mTOR proteins, preventing downstream proliferation signaling.[3][4]

Section 2: Antimicrobial Resistance – The Adjuvant
Strategy
Beyond direct killing, novel morpholines are being engineered as Efflux Pump Inhibitors (EPIs).

Multi-drug resistant (MDR) bacteria, such as S. aureus (MRSA) and K. aerogenes, utilize

AcrAB-TolC efflux pumps to eject antibiotics before they reach lethal concentrations.

The Innovation: Morpholine-containing 5-arylideneimidazolones have shown the ability to bind

to the AcrB transporter protein. They do not kill the bacteria directly but "re-sensitize" resistant
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strains to standard antibiotics like oxacillin and ciprofloxacin.

Mechanism: Steric occlusion of the efflux channel.

Result: Intracellular accumulation of the partner antibiotic.

Key Finding: Compound 15 (phenylbenzylidene derivative) reduced Oxacillin MIC values in

MRSA strains by up to 8-fold.

Section 3: Validated Experimental Protocols
As a senior scientist, relying on robust, reproducible protocols is non-negotiable. Below are the

standardized workflows for synthesis and biological validation.

Protocol A: Synthesis via Buchwald-Hartwig Amination
Objective: Efficient C-N bond formation to attach the morpholine ring to an aryl halide core.

Reagents:

Aryl Halide (1.0 equiv)[5]

Morpholine (1.2 equiv)

Catalyst: Pd2(dba)3 (2 mol%) or RuPhos Pd G3

Ligand: BINAP or Xantphos (if using Pd2(dba)3)

Base: NaOtBu (1.4 equiv)

Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step Workflow:

Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon for 15 mins. Why: Pd

catalysts are sensitive to O2 oxidation.

Loading: Add Pd source, Ligand, and Base. Purge again.
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Substrate Addition: Add Aryl Halide and Morpholine via syringe. Add solvent.

Reaction: Heat to 100°C for 12-18 hours.

Stop/Go Check: Perform TLC after 4 hours. If <20% conversion, check solvent dryness or

catalyst quality.

Workup: Cool to RT, filter through Celite (removes Pd), concentrate, and purify via flash

chromatography (Hexane/EtOAc).
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Figure 2: Optimized Buchwald-Hartwig amination workflow for morpholine attachment.

Protocol B: In Vitro PI3K Kinase Assay
Objective: Quantify the inhibitory potency (IC50) of the synthesized compound.

Methodology: Use a fluorescence polarization (FP) or TR-FRET assay kit (e.g., ADP-Glo).

Enzyme Prep: Dilute recombinant PI3Kα enzyme in kinase buffer (50 mM HEPES pH 7.5, 3

mM MgCl2, 1 mM EGTA).

Compound Addition: Add synthesized morpholine derivative (serially diluted in DMSO) to the

plate.

Substrate Initiation: Add PIP2 substrate (50 µM) and ATP (10 µM).

Incubation: Incubate at RT for 60 minutes. Why: Allows phosphorylation of PIP2 to PIP3.

Detection: Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP. Then

add Kinase Detection Reagent to convert ADP to light.
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Analysis: Measure luminescence. Plot RLU vs. log[concentration] to derive IC50.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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